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molecular formula C6H3BrF3NO B1282778 3-Bromo-5-(trifluoromethyl)pyridin-2-ol CAS No. 76041-73-1

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

Cat. No. B1282778
M. Wt: 241.99 g/mol
InChI Key: UWHKLLYQUQPOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04546191

Procedure details

0.4 g of 5-trifluoromethyl-2-pyridone was dissolved in 10 ml of acetic acid, and 0.4 g of bromine was added to the solution which was subsequently reacted for 4 hours while stirring. After completion of the reaction, the acetic acid was distilled off, and recrystallization was carried out from a mixed solvent of methylene chloride and n-hexane to obtain 0.45 g of the titled compound having a melting point of 162° to 165° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](=[O:9])[NH:7][CH:8]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:5]1[C:6](=[O:9])[NH:7][CH:8]=[C:3]([C:2]([F:1])([F:10])[F:11])[CH:4]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC(C=1C=CC(NC1)=O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subsequently reacted for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the acetic acid was distilled off
CUSTOM
Type
CUSTOM
Details
recrystallization

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NC=C(C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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